Dansyl-cysteic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

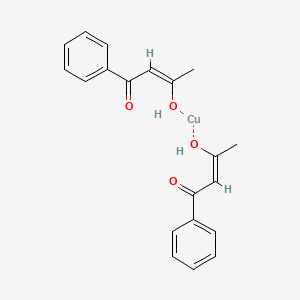

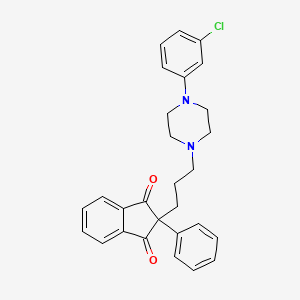

Dansyl-cysteic acid is a fluorescent derivative of cysteic acid, which is an oxidized form of cysteine. The dansyl group, derived from dansyl chloride, is a sulfonamide that exhibits strong fluorescence, making it useful in various biochemical applications. The compound is primarily used in the study of amino acids, peptides, and proteins due to its ability to form stable, fluorescent conjugates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dansyl-cysteic acid is typically synthesized by reacting cysteic acid with dansyl chloride. The reaction is carried out in an alkaline medium, usually with sodium carbonate or bicarbonate as the base. The reaction conditions include:

Temperature: Room temperature

pH: Around 9.5 to 10

Reaction Time: Approximately 60 minutes

The reaction proceeds as follows:

- Dissolve cysteic acid in a suitable solvent, such as water or a buffer solution.

- Add sodium carbonate or bicarbonate to adjust the pH.

- Slowly add dansyl chloride to the solution while stirring.

- Allow the reaction to proceed for the specified time.

- Purify the product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

- Using larger reaction vessels and automated systems for precise control of reaction conditions.

- Employing high-performance liquid chromatography (HPLC) for purification.

- Ensuring stringent quality control measures to maintain product consistency and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dansyl-cysteic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The dansyl group can be replaced by other functional groups under specific conditions.

Oxidation and Reduction: The cysteic acid moiety can undergo further oxidation or reduction, altering the compound’s properties.

Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, dithiothreitol

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments

Major Products Formed

Oxidation: Further oxidized forms of cysteic acid

Reduction: Reduced forms of cysteic acid, such as cysteine

Hydrolysis: Free dansyl group and cysteic acid

Wissenschaftliche Forschungsanwendungen

Dansyl-cysteic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe for studying reaction mechanisms and kinetics.

Biology: Employed in the labeling and detection of proteins and peptides in various biological samples.

Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.

Industry: Applied in quality control processes for the detection of amino acids and peptides in pharmaceuticals and food products.

Wirkmechanismus

The mechanism of action of dansyl-cysteic acid involves its ability to form stable, fluorescent conjugates with amino acids, peptides, and proteins. The dansyl group acts as a fluorescent tag, allowing for the detection and quantification of these biomolecules. The fluorescence is due to the excitation of the dansyl group by ultraviolet light, followed by the emission of light at a longer wavelength.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dansyl chloride: The precursor to dansyl-cysteic acid, used for labeling primary amines.

Dansylated amino acids: Other amino acids derivatized with the dansyl group, such as dansyl-lysine and dansyl-arginine.

Fluorescein isothiocyanate (FITC): Another fluorescent labeling reagent used for similar applications.

Uniqueness

This compound is unique due to its specific reactivity with cysteic acid, providing a stable and highly fluorescent product. This makes it particularly useful for studying cysteine and its derivatives in various biological and chemical contexts.

Eigenschaften

Molekularformel |

C15H18N2O7S2 |

|---|---|

Molekulargewicht |

402.4 g/mol |

IUPAC-Name |

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfopropanoic acid |

InChI |

InChI=1S/C15H18N2O7S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)26(23,24)16-12(15(18)19)9-25(20,21)22/h3-8,12,16H,9H2,1-2H3,(H,18,19)(H,20,21,22)/t12-/m0/s1 |

InChI-Schlüssel |

ZVOGQJUKPIENKH-LBPRGKRZSA-N |

Isomerische SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CS(=O)(=O)O)C(=O)O |

Kanonische SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS(=O)(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13819625.png)

![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)

![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)

![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)

![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)

![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)